molecular formula C10H10F2 B13026977 5,7-Difluoro-1,2,3,4-tetrahydronaphthalene

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene

Katalognummer: B13026977
Molekulargewicht: 168.18 g/mol
InChI-Schlüssel: GTZDKKUFYHTVDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of 1,2,3,4-tetrahydronaphthalene This compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene can be achieved through several methods. One common approach involves the catalytic hydrogenation of 5,7-difluoronaphthalene. This process typically uses a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the use of biological enzymes, such as omega-transaminase, to catalyze the reaction of 5,7-difluoro-3,4-dihydronaphthalene-2(1H)-ketone .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated ketones, alcohols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,7-difluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the presence of other functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The non-fluorinated parent compound.

    5,7-Dichloro-1,2,3,4-tetrahydronaphthalene: A chlorinated analogue.

    5,7-Dibromo-1,2,3,4-tetrahydronaphthalene: A brominated analogue.

Uniqueness

5,7-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10F2

Molekulargewicht

168.18 g/mol

IUPAC-Name

5,7-difluoro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h5-6H,1-4H2

InChI-Schlüssel

GTZDKKUFYHTVDV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C=C(C=C2F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.